Oxymorphone hydrochloride

Abuse liability Analgesic potency Intravenous administration

Oxymorphone HCl is a Schedule II semi-synthetic opioid with exceptional MOR affinity (Ki=0.78 nM) and µ:δ:κ selectivity of ~1:64:176. Unlike oxycodone or tramadol, its metabolism relies solely on UGT2B7 glucuronidation—completely bypassing CYP450—eliminating CYP-mediated drug-drug interactions. This makes it the definitive control for polypharmacy research involving CYP modulators. With 12.5–14× greater potency than oxycodone and a validated 2:1 equianalgesic conversion ratio, it provides an evidence-based standard for opioid rotation protocols and abuse-deterrent formulation comparator studies.

Molecular Formula C17H20ClNO4
Molecular Weight 337.8 g/mol
CAS No. 357-07-3
Cat. No. B1231326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxymorphone hydrochloride
CAS357-07-3
SynonymsNumorphan
Opana
Oxymorphone
oxymorphone HCl
Oxymorphone Hydrochloride
Molecular FormulaC17H20ClNO4
Molecular Weight337.8 g/mol
Structural Identifiers
SMILESCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O.Cl
InChIInChI=1S/C17H19NO4.ClH/c1-18-7-6-16-13-9-2-3-10(19)14(13)22-15(16)11(20)4-5-17(16,21)12(18)8-9;/h2-3,12,15,19,21H,4-8H2,1H3;1H/t12-,15+,16+,17-;/m1./s1
InChIKeyBCGJBQBWUGVESK-KCTCKCTRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxymorphone Hydrochloride (CAS 357-07-3) Procurement Guide for Potent µ-Opioid Agonist Research


Oxymorphone hydrochloride (CAS 357-07-3) is a semi-synthetic, Schedule II opioid analgesic belonging to the morphinan class [1]. As a full µ-opioid receptor (MOR) agonist, it demonstrates exceptionally high affinity for MOR with a reported dissociation constant (Kd) of approximately 1.7 nM and inhibition constant (Ki) values in the sub-nanomolar range [1][2]. It is used clinically for the management of moderate to severe pain in both immediate-release (IR) and extended-release (ER) formulations, with its analgesic action stemming from potent activation of central opioid receptors [3].

Why Oxymorphone Hydrochloride Cannot Be Substituted for Oxycodone or Hydromorphone Without Quantitative Justification


Despite belonging to the same class of µ-opioid agonists, oxymorphone exhibits a unique pharmacological profile that precludes simple substitution with commonly used alternatives like oxycodone or hydromorphone. Its metabolic pathway is fundamentally distinct, bypassing the cytochrome P450 (CYP) enzyme system and relying primarily on glucuronidation, which mitigates a major class of drug-drug interactions that plague CYP-metabolized opioids [1]. Furthermore, its in vivo potency differs by an order of magnitude: intravenous oxymorphone is 12.5–14-fold more potent than oxycodone and 2.3–2.8-fold more potent than hydromorphone on abuse-related subjective outcomes, necessitating precise, evidence-based equianalgesic conversion ratios [2]. Even within the same extended-release formulation technology, oxymorphone demonstrates drug-specific abuse-deterrent outcomes that differ markedly from oxycodone [3]. Therefore, selecting oxymorphone for research or procurement requires a quantitative, comparator-based rationale grounded in its distinct metabolic and pharmacodynamic profile.

Quantitative Differentiation of Oxymorphone Hydrochloride from Comparator Opioids: A Procurement-Relevant Evidence Guide


Intravenous Oxymorphone Demonstrates 12.5–14-Fold Greater Potency Than Oxycodone in Human Abuse Liability Outcomes

In a double-blind, placebo-controlled inpatient pilot study with participants having opioid use disorder and current IV use (n=6), intravenous oxymorphone exhibited significantly greater potency than comparator opioids on abuse-related subjective outcomes. Oxymorphone was 12.5–14-fold more potent than oxycodone (p < 0.05) and 2.3–2.8-fold more potent than hydromorphone (p < 0.05) [1].

Abuse liability Analgesic potency Intravenous administration

Clinical Equianalgesic Dose Ratio of 2:1 for Oxycodone:Oxymorphone in Cancer Pain Management

A randomized, multicenter, double-blind, 2-period crossover study in adult outpatients with moderate to severe cancer pain (n=44 receiving study drug) established a direct equianalgesic dose ratio. The mean daily dosage required for comparable pain relief was 91.9 mg for oxycodone controlled release (CR) versus 45.9 mg for oxymorphone extended release (ER), yielding a 2:1 conversion ratio (oxycodone CR:oxymorphone ER) [1].

Cancer pain Equianalgesic dosing Clinical trial

Oxymorphone Metabolism Bypasses CYP Enzymes, Reducing Drug-Drug Interaction Potential Compared to Oxycodone and Hydrocodone

Unlike oxycodone, which is extensively metabolized by CYP3A4 (N-demethylation) and CYP2D6 (O-demethylation), oxymorphone is primarily metabolized via glucuronidation by UGT2B7, independent of the cytochrome P450 system. Studies demonstrate that oxymorphone does not have any clinically significant interactions with CYP3A4, CYP2C9, or CYP2D6, thereby limiting its potential for causing common drug-drug interactions via the CYP450 system [1][2].

Drug metabolism Pharmacokinetics Drug-drug interactions

Mu-Opioid Receptor Binding Affinity (Ki = 0.78 nM) and Selectivity Profile Distinguishes Oxymorphone from Oxycodone

Oxymorphone exhibits extremely high affinity for the human µ-opioid receptor (MOR), with a reported Ki of 0.78 nM. Its selectivity profile shows significantly lower affinity for δ- and κ-opioid receptors (Ki ~50 nM and ~137 nM, respectively), yielding a µ:δ:κ selectivity ratio of approximately 1:64:176 [1]. In contrast, oxycodone demonstrates lower MOR affinity and different selectivity patterns, with its analgesia partly dependent on active metabolites [2].

Receptor binding Selectivity Pharmacodynamics

Abuse-Deterrent Formulation (ADF) of Oxymorphone ER Shows Drug-Specific Outcomes Distinct from Oxycodone ER ADF

A structured survey of 12,124 individuals entering treatment for opioid use disorder compared the effectiveness of abuse-deterrent formulations (ADFs) using the same Intac® technology. For oxymorphone ER (Opana ER), the ADF reduced overall nonoral abuse from 94.3% to 77.1%, insufflation from 80% to 37.1%, and injection from 60.0% to 51.4%. However, unlike the oxycodone ER ADF which showed sustained reductions over time, the oxymorphone ER ADF showed no significant decrease in abuse rates over time, with a concerning shift from nasal to intravenous misuse [1].

Abuse-deterrent formulation Public health Formulation technology

Oral Oxymorphone IR Half-Life (8h) is Substantially Longer Than Morphine IR (1.5h)

Pharmacokinetic data from clinical monographs indicate that oxymorphone immediate-release (IR) has a half-life of approximately 8 hours, which is substantially longer than morphine IR's half-life of approximately 1.5 hours [1]. This difference has direct implications for dosing frequency and sustained analgesia profiles in research and clinical applications.

Pharmacokinetics Half-life Oral administration

Optimal Research and Industrial Application Scenarios for Oxymorphone Hydrochloride Based on Quantitative Evidence


Opioid Receptor Pharmacology and Structure-Activity Relationship (SAR) Studies

Oxymorphone's exceptionally high µ-opioid receptor (MOR) binding affinity (Ki = 0.78 nM) and defined selectivity profile (µ:δ:κ ≈ 1:64:176) make it an essential reference compound for studies investigating MOR-specific signaling pathways, biased agonism, or structure-activity relationships of novel morphinan derivatives [1]. Its use is particularly warranted when experimental designs require a high-potency MOR agonist with minimal confounding activity at κ-opioid receptors, unlike oxycodone which exhibits different receptor interaction profiles [2].

Drug-Drug Interaction Studies Requiring CYP-Independent Opioid Control

In research models involving complex polypharmacy, particularly where CYP2D6 or CYP3A4 inhibitors/inducers are co-administered, oxymorphone serves as an ideal control opioid. Its primary metabolism via UGT2B7-mediated glucuronidation, independent of the CYP450 system, avoids the metabolic interactions that confound studies with oxycodone, hydrocodone, or tramadol [3]. This property is especially valuable for studies investigating the pharmacokinetic consequences of CYP modulation in opioid pharmacology.

Abuse-Deterrent Formulation (ADF) Technology Comparative Analysis

Oxymorphone ER's unique ADF outcomes—including the observed shift from nasal to intravenous misuse and the lack of sustained abuse reduction over time—provide a critical comparator dataset for researchers evaluating the effectiveness and public health impact of abuse-deterrent technologies [4]. This compound serves as a key case study demonstrating that ADF effectiveness is drug-specific and cannot be generalized across different opioid molecules, even when identical formulation technologies (e.g., Intac® HMW-PEO) are employed [5].

Analgesic Equivalence and Opioid Rotation Studies in Cancer Pain Models

The validated 2:1 equianalgesic dose ratio for oxycodone CR:oxymorphone ER, established in a randomized, double-blind cancer pain trial (mean daily doses: 91.9 mg oxycodone CR vs 45.9 mg oxymorphone ER), provides an evidence-based conversion standard for clinical research protocols involving opioid rotation in cancer pain populations [6]. This ratio ensures proper dose equivalence when comparing analgesic efficacy, side effect profiles, or patient outcomes across these two commonly used extended-release formulations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Oxymorphone hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.